molecular formula C12H14O2S B2393674 (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one CAS No. 1909287-95-1

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one

Cat. No. B2393674
CAS RN: 1909287-95-1
M. Wt: 222.3
InChI Key: MKUPOHYPSQWSHF-VXGBXAGGSA-N
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Description

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one is a cyclic compound that has attracted the attention of researchers due to its potential applications in drug development. This compound is a chiral molecule with a four-membered cyclobutane ring that contains a sulfur atom and an ethoxy group. The synthesis of this compound has been achieved through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one is not fully understood. However, it has been suggested that the compound may interfere with the synthesis of bacterial cell walls, leading to the inhibition of bacterial growth.
Biochemical and physiological effects:
Studies have shown that (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one has low toxicity and does not have any significant effects on the physiological functions of cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one in lab experiments is its low toxicity. This makes it a safe compound to work with in the laboratory. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one. One direction is the development of new antibiotics based on the antimicrobial properties of this compound. Another direction is the synthesis of new chiral compounds using (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one has been achieved through different methods. One of the methods involves the reaction of (1S,2S)-cyclobutanedimethanol with phenylsulfanyl chloride to form (1S,2S)-cyclobutanedimethanethiol. The thiol is then reacted with ethyl chloroformate to form (2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one.

Scientific Research Applications

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use as a chiral building block in the synthesis of other compounds.

properties

IUPAC Name

(2S,3R)-3-ethoxy-2-phenylsulfanylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPOHYPSQWSHF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CC(=O)[C@H]1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Ethoxy-2-phenylsulfanylcyclobutan-1-one

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